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Compound of Interest

Compound Name: Neotame-d5

Cat. No.: B14752747

Get Quote

Technical Whitepaper: Neotame-d5
Physicochemical Profiling, Structural Analysis, and LC-MS/MS Methodologies[1]

Executive Summary
Neotame-d5 is the stable isotope-labeled analog of the high-intensity sweetener Neotame

(E961).[1] Enriched with five deuterium atoms on the phenylalanine moiety, it serves as the

definitive Internal Standard (IS) for the quantification of Neotame in complex matrices

(biological fluids, environmental waters, and food formulations). This guide details the chemical

structure, molecular weight calculations, and the mechanistic logic behind its use in Isotope

Dilution Mass Spectrometry (IDMS).

Chemical Identity and Structural Analysis[2][3]
Core Chemical Data
Neotame-d5 is chemically distinct from its unlabeled counterpart due to the isotopic

substitution on the aromatic ring.

Chemical Name:
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-[N-(3,3-Dimethylbutyl)-L-

-aspartyl]-L-(phenyl-d5)-alanine 1-methyl ester[1]

CAS Number: 165450-17-9 (Unlabeled parent); Specific labeled CAS often

proprietary/custom (e.g., listed as "Neotame-d5" by suppliers like Clearsynth or TRC).[1]

Molecular Formula:

[1]

Molecular Weight: 383.49 g/mol (Calculated) vs. 378.46 g/mol (Unlabeled)[1]

Exact Mass: 383.2468 (Monoisotopic)[1]

Structural Visualization
The deuterium labeling occurs on the phenyl ring of the phenylalanine residue. This position is

metabolically stable and resistant to back-exchange in aqueous solvents, making it superior to

labile amide/acidic proton labeling.[1]
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Figure 1: Modular structural breakdown of Neotame-d5. The green node highlights the

Phenylalanine-d5 moiety where the +5 Da mass shift originates.

Physicochemical Properties[1][2][4][5][6]
Understanding the physical behavior of Neotame-d5 is critical for stock solution preparation

and extraction protocols.
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Property Value / Description Experimental Implication

Solubility (Water) ~12.6 g/L (at 25°C)

Moderate solubility.[1] Aqueous

stocks should be prepared in

50:50 MeOH:Water to prevent

precipitation during storage.

Solubility (Ethanol) Very Soluble (>100 g/L)
Preferred solvent for primary

stock solutions (1 mg/mL).[1]

pKa Values
pKa1 ≈ 3.03 (COOH), pKa2 ≈

8.0 (NH)

Amphoteric nature.[1] In LC-

MS, pH control is vital.[1] At pH

> 4, it exists as a zwitterion or

anion.[1]

LogP ~3.8 (Estimated)

Hydrophobic enough for good

retention on C18 columns;

requires high organic content

for elution.[1]

Stability High thermal stability

More stable than Aspartame;

does not readily form

diketopiperazine (DKP) due to

N-alkylation hindering

cyclization.[1]

Analytical Methodology: LC-MS/MS
The "Gold Standard" for Neotame analysis is Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS) using Neotame-d5 as the Internal Standard.[1]

Ionization Logic: Positive vs. Negative Mode
Neotame contains both a secondary amine (basic) and a carboxylic acid (acidic).[1]

Negative Mode (ESI-): Preferred for multi-sweetener panels (e.g., analyzing with

Acesulfame-K, Saccharin).[1]

Precursor:
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Positive Mode (ESI+): Preferred for high-sensitivity dedicated Neotame assays due to the

easy protonation of the secondary amine.

Precursor:

Mass Transitions (MRM)
The selection of Multiple Reaction Monitoring (MRM) transitions is the core of the specificity.

Compound Ionization
Precursor (

)

Product (

)

Loss/Fragment
Identity

Neotame ESI (-) 377.2 200.0

Loss of Methyl-

Phenylalanyl

moiety

Neotame-d5 ESI (-) 382.2 200.0

Loss of Methyl-

(d5)Phenylalanyl

moiety

Neotame ESI (+) 379.2 347.2
Loss of Methanol

(-32 Da)

Neotame-d5 ESI (+) 384.2 352.2
Loss of Methanol

(-32 Da)

Critical Mechanistic Insight: In Negative Mode, the primary fragment (

200) corresponds to the N-(3,3-dimethylbutyl)-aspartyl moiety.[1] Because the d5-label is on
the phenyl ring (which is lost in the neutral fragment), the product ion (

200) remains the same for both labeled and unlabeled forms. Specificity is achieved solely
through the shift in the Precursor ion (377 vs. 382).
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Figure 2: Negative Mode Fragmentation Logic. Note that the product ion (m/z 200) is identical

for both forms; the d5 label is carried away in the neutral loss.

Experimental Protocol: Validated Workflow
Stock Solution Preparation[1]

Primary Stock: Dissolve 1.0 mg Neotame-d5 in 10 mL Methanol (Concentration: 100 µg/mL).

Store at -20°C.

Working Internal Standard (WIS): Dilute Primary Stock with water to 100 ng/mL.

Spiking: Add WIS to all samples (standards, blanks, unknowns) to achieve a final

concentration of 10 ng/mL before extraction.[1]

Sample Extraction (Beverage/Water Matrix)[1]
Method: "Dilute and Shoot" is sufficient for most beverages due to high Neotame

concentrations.

Step 1: Degas carbonated beverages via ultrasonication (10 min).

Step 2: Mix 100 µL Sample + 50 µL Neotame-d5 WIS.

Step 3: Dilute to 1.0 mL with Mobile Phase A (Water + 0.1% Formic Acid).[1]

Step 4: Vortex (30s) and Centrifuge (10,000 x g, 5 min).
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Step 5: Transfer supernatant to LC vial.

LC-MS/MS Conditions
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)

or Phenyl-Hexyl for alternative selectivity.[1]

Mobile Phase A: Water + 10 mM Ammonium Acetate (or 0.1% Formic Acid).[1]

Mobile Phase B: Acetonitrile (or Methanol).[1]

Gradient:

0.0 min: 10% B[1]

1.0 min: 10% B[1]

4.0 min: 90% B[1]

5.0 min: 90% B[1]

5.1 min: 10% B (Re-equilibration)

Flow Rate: 0.3 - 0.4 mL/min.[1]

Quality Assurance & References
Validation Criteria

Isotopic Purity: Ensure Neotame-d5 has <0.5% unlabeled (d0) contribution to prevent false

positives in low-level samples.

Cross-Talk: Inject a high concentration Neotame-d5 blank to verify no signal appears in the

Neotame (377->200) channel.

Linearity:

over the range of 0.5 ng/mL to 500 ng/mL.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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